An In-Depth Technical Guide to H-Glu-Ala-Leu-Phe-Gln-pNA: A Chromogenic Substrate for Viral Protease Research
An In-Depth Technical Guide to H-Glu-Ala-Leu-Phe-Gln-pNA: A Chromogenic Substrate for Viral Protease Research
This guide provides a comprehensive technical overview of the synthetic peptide substrate, H-Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-pNA). It is designed for researchers, scientists, and drug development professionals who are engaged in the study of viral proteases, particularly 3C and 3C-like proteases, and the development of antiviral therapeutics. This document delves into the chemical properties, mechanism of action, and practical applications of this chromogenic substrate, offering field-proven insights and detailed experimental protocols.
Introduction: The Critical Role of Viral Proteases and Their Substrates
Viral proteases are essential enzymes for the replication of many viruses, including picornaviruses like rhinoviruses and caliciviruses like noroviruses. These enzymes cleave viral polyproteins into functional proteins, making them attractive targets for antiviral drug development.[1] The study of these proteases and the screening for their inhibitors require reliable and efficient assay methods. H-Glu-Ala-Leu-Phe-Gln-pNA is a specialized tool designed for this purpose, serving as a chromogenic substrate that allows for the continuous and colorimetric monitoring of protease activity.[2] Its peptide sequence is engineered to mimic the natural cleavage sites of viral proteases, such as the Chiba virus 3C-like protease (CVP) and human rhinovirus-14 (HRV-14) 3C protease.[3][4]
Chemical and Physical Properties
The fundamental characteristics of H-Glu-Ala-Leu-Phe-Gln-pNA are summarized in the table below. Understanding these properties is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Full Name | L-Glutamyl-L-alanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-p-nitroanilide | |
| Abbreviation | H-EALFQ-pNA | |
| Molecular Formula | C₃₄H₄₆N₈O₁₀ | [3] |
| Molecular Weight | 726.78 g/mol | [3] |
| CAS Number | 198551-00-7 | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C or -80°C for long-term stability. | [3] |
Note: The compound is also available as a trifluoroacetate (TFA) salt, which will have a different molecular weight.
Below is a 2D representation of the chemical structure of H-Glu-Ala-Leu-Phe-Gln-pNA.
Caption: Enzymatic cleavage of H-Glu-Ala-Leu-Phe-Gln-pNA and release of p-nitroaniline.
Applications in Research and Drug Discovery
H-Glu-Ala-Leu-Phe-Gln-pNA is a versatile tool with several key applications in the fields of virology and drug development:
-
Enzyme Kinetics and Characterization: This substrate is ideal for determining the kinetic parameters (Km and kcat) of viral proteases. [2]Such data is fundamental to understanding the enzyme's catalytic efficiency and substrate specificity.
-
High-Throughput Screening (HTS) for Inhibitors: The colorimetric nature of the assay makes it readily adaptable for HTS campaigns in multi-well plate formats. [2]This allows for the rapid screening of large compound libraries to identify potential protease inhibitors.
-
Antiviral Drug Development: By identifying and characterizing inhibitors of viral proteases, researchers can develop novel antiviral therapies that target a crucial step in the viral life cycle. [1]* Biochemical and Structural Studies: This substrate can be used to assess the activity of purified, recombinant proteases, which is often a prerequisite for structural studies like X-ray crystallography or NMR.
Detailed Experimental Protocol: Assay for Human Rhinovirus-14 3C Protease Activity
This protocol provides a step-by-step methodology for a standard enzymatic assay using H-Glu-Ala-Leu-Phe-Gln-pNA and HRV-14 3C protease. The protocol is designed to be a self-validating system, with explanations for each step to ensure scientific integrity.
Reagent Preparation
-
Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, and 1 mM DTT. The inclusion of a reducing agent like DTT is recommended to maintain the activity of cysteine proteases like HRV-3C. [4]* Substrate Stock Solution: Prepare a 10 mM stock solution of H-Glu-Ala-Leu-Phe-Gln-pNA in 100% DMSO. Store this stock solution at -20°C. Causality: DMSO is used to solubilize the hydrophobic peptide substrate. A high concentration stock is prepared to minimize the final concentration of DMSO in the assay, which can affect enzyme activity.
-
Enzyme Solution: Dilute the HRV-14 3C protease to the desired concentration in the assay buffer. The final enzyme concentration should be determined empirically but a good starting point is in the nanomolar range. Keep the enzyme on ice until use.
Assay Procedure
This protocol is designed for a 96-well plate format, but can be adapted for other formats.
-
Prepare the Reaction Mixture: In each well of a clear, flat-bottom 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
Substrate solution (diluted from the stock to the desired final concentration)
-
A control with no enzyme (buffer and substrate only) to measure background hydrolysis.
-
A control with a known inhibitor to validate the assay.
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for 5-10 minutes to ensure all components are at a stable temperature. [5]
-
Initiate the Reaction: Add the diluted enzyme solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm. Measure the absorbance at regular intervals (e.g., every 30-60 seconds) for a period of 15-60 minutes.
Data Analysis
-
Calculate the Rate of Reaction: For each well, plot the absorbance at 405 nm against time. The initial linear portion of this curve represents the initial velocity (v₀) of the reaction. The slope of this linear portion is the rate of change in absorbance per unit time (ΔA/min).
-
Convert Absorbance to Product Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 9,900 M⁻¹cm⁻¹.
-
Determine Kinetic Parameters: By measuring the initial velocities at various substrate concentrations, a Michaelis-Menten plot can be generated to determine the Km and Vmax of the enzyme.
The workflow for this experimental protocol can be summarized as follows:
Caption: Experimental workflow for a protease assay using H-Glu-Ala-Leu-Phe-Gln-pNA.
Conclusion
H-Glu-Ala-Leu-Phe-Gln-pNA is a powerful and reliable tool for the study of viral 3C and 3C-like proteases. Its well-defined chemical properties, coupled with a straightforward and sensitive colorimetric detection mechanism, make it an invaluable asset for enzyme characterization, inhibitor screening, and the broader field of antiviral drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this substrate in their scientific endeavors.
References
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Chromogenic Substrates Overview. (2023, June 15). DC Fine Chemicals. Retrieved February 5, 2024, from [Link]
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A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates. (1997). PubMed. Retrieved February 5, 2024, from [Link]
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Application of Convenient Chromogen-based Assay to Measurement of Protease Activity. (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]
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Colorimetric Assay to Determine Total Proteolytic Activity. (2022). Bull. Georg. Natl. Acad. Sci. Retrieved February 5, 2024, from [Link]
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Protease Assays - Assay Guidance Manual. (2012, May 1). NCBI. Retrieved February 5, 2024, from [Link]
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Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. (n.d.). MDPI. Retrieved February 5, 2024, from [Link]
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Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. (2021, January 25). PMC. Retrieved February 5, 2024, from [Link]
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Kinetic Tables. (n.d.). ChromogenicSubstrates.com. Retrieved February 5, 2024, from [Link]
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2B0F: NMR Structure of the Human Rhinovirus 3C Protease (serotype 14) with covalently bound Ace-LEALFQ-ethylpropionate inhibitor. (2006, September 5). RCSB PDB. Retrieved February 5, 2024, from [Link]
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Activity of the Human Rhinovirus 3C Protease Studied in Various Buffers, Additives and Detergents Solutions for Recombinant Protein Production. (2016). PLOS One. Retrieved February 5, 2024, from [Link]
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Activity of the Human Rhinovirus 3C Protease Studied in Various Buffers, Additives and Detergents Solutions for Recombinant Protein Production. (n.d.). PMC - NIH. Retrieved February 5, 2024, from [Link]
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Purification, and activity of Human rhinovirus 3C protease fused with N-terminal GST-tag and C-terminal His-tag (GST-HRV3C-His) expressed in Escherichia coli. (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]
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The Substrate Specificity of SARS Coronavirus 3C-like Proteinase. (n.d.). PubMed. Retrieved February 5, 2024, from [Link]
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Prediction of coronavirus 3C-like protease cleavage sites using machine-learning algorithms. (2021, August 16). bioRxiv. Retrieved February 5, 2024, from [Link]
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Prediction of coronavirus 3C-like protease cleavage sites using machine-learning algorithms. (n.d.). bioRxiv. Retrieved February 5, 2024, from [Link]
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3C-like Proteinase from SARS Coronavirus Catalyzes Substrate Hydrolysis by a General Base Mechanism. (2025, August 5). ResearchGate. Retrieved February 5, 2024, from [Link]
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Prediction of coronavirus 3C-like protease cleavage sites using machine-learning algorithms. (2022, May 2). Virologica Sinica. Retrieved February 5, 2024, from [Link]
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h-Glu-ala-leu-phe-gln-pna | C36H47F3N8O12 | CID 145707540. (n.d.). PubChem. Retrieved February 5, 2024, from [Link]
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Glu-Ala-Leu | C14H25N3O6 | CID 102351495. (n.d.). PubChem. Retrieved February 5, 2024, from [Link]
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